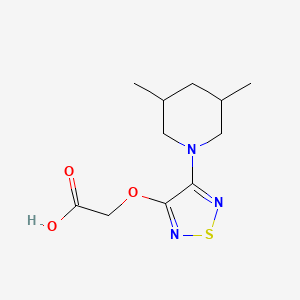![molecular formula C7H6BrClN2S B11793845 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride is a heterocyclic compound that features a bromine atom, a thieno ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor and its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride typically involves the bromination of thieno[2,3-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can be useful in understanding cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer drugs.
Industry: The compound can be used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
2-Amino-5-bromopyridine: This compound is structurally similar and is used in various synthetic applications.
Uniqueness
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both thieno and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H6BrClN2S |
|---|---|
Molecular Weight |
265.56 g/mol |
IUPAC Name |
5-bromothieno[2,3-b]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H5BrN2S.ClH/c8-5-1-4-2-6(9)11-7(4)10-3-5;/h1-3H,9H2;1H |
InChI Key |
DNLBTHSNOHWFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)








![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)

![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)

